molecular formula C17H16O6 B14646407 Methanediyl bis(4-methoxybenzoate) CAS No. 56741-12-9

Methanediyl bis(4-methoxybenzoate)

Cat. No.: B14646407
CAS No.: 56741-12-9
M. Wt: 316.30 g/mol
InChI Key: AFKYCJAUKYHSRR-UHFFFAOYSA-N
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Description

Methanediyl bis(4-methoxybenzoate) is an organic compound characterized by the presence of two 4-methoxybenzoate groups connected by a methanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanediyl bis(4-methoxybenzoate) typically involves the esterification of 4-methoxybenzoic acid with methanediyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of methanediyl bis(4-methoxybenzoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Methanediyl bis(4-methoxybenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanediyl bis(4-methoxybenzoate) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methanediyl bis(4-methoxybenzoate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanediyl bis(4-methoxybenzoate) is unique due to its methanediyl bridge, which imparts distinct chemical and physical properties.

Biological Activity

Methanediyl bis(4-methoxybenzoate), also referred to as a derivative of p-methoxybenzoic acid, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and diverse applications of this compound, focusing on its antitumor and antibacterial properties.

Synthesis

The synthesis of Methanediyl bis(4-methoxybenzoate) typically involves the esterification of 4-methoxybenzoic acid with a suitable diol. The reaction conditions can vary, but common methods include the use of acid catalysts and heating under reflux. The following table summarizes the general synthetic route:

StepReagents/ConditionsProduct
14-Methoxybenzoic acid + DiolIntermediate Ester
2Acid catalyst + HeatMethanediyl bis(4-methoxybenzoate)

Antitumor Activity

Research indicates that Methanediyl bis(4-methoxybenzoate) exhibits significant antitumor activity against various cancer cell lines. A study conducted by Liu et al. (2012) demonstrated that derivatives of this compound showed growth inhibition in mammary (MCF-7 and MDA-MB 231) and colon (HT-29) carcinoma cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxic effects .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-715Liu et al. (2012)
MDA-MB 23112Liu et al. (2012)
HT-2918Liu et al. (2012)

Antibacterial Activity

In addition to its antitumor properties, Methanediyl bis(4-methoxybenzoate) has shown promising antibacterial activity. The compound was evaluated against several bacterial strains, revealing significant inhibitory effects. Notably, it was effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antibacterial potential .

Table 2: Antibacterial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLLiu et al. (2012)
Escherichia coli64 µg/mLLiu et al. (2012)

The exact mechanism by which Methanediyl bis(4-methoxybenzoate) exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways associated with cell survival and proliferation . For antibacterial activity, it is hypothesized that the compound disrupts bacterial cell membranes or interferes with essential metabolic pathways.

Case Studies

A notable case study involved the application of Methanediyl bis(4-methoxybenzoate) in combination therapies for cancer treatment. In vitro experiments demonstrated enhanced efficacy when used alongside established chemotherapeutic agents, suggesting a potential role as an adjuvant therapy . This finding opens avenues for further research into combination therapies that could improve patient outcomes.

Properties

CAS No.

56741-12-9

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

(4-methoxybenzoyl)oxymethyl 4-methoxybenzoate

InChI

InChI=1S/C17H16O6/c1-20-14-7-3-12(4-8-14)16(18)22-11-23-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

AFKYCJAUKYHSRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCOC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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